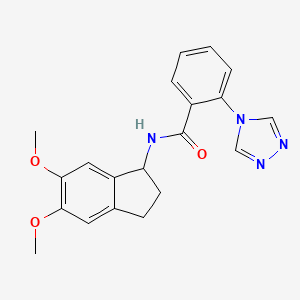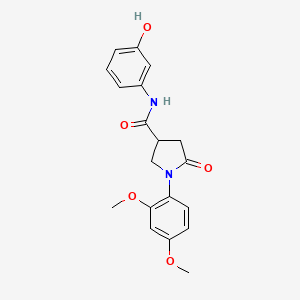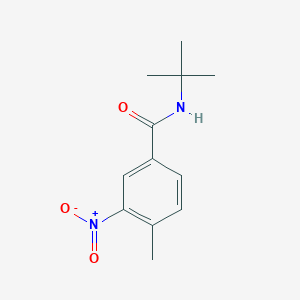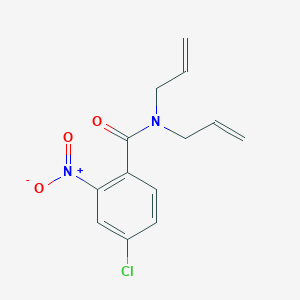![molecular formula C17H15ClN2O3 B14939137 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B14939137.png)
1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione is a synthetic organic compound that belongs to the class of pyrrolidinediones This compound is characterized by the presence of a chlorophenyl group and a methoxyphenylamino group attached to a pyrrolidinedione core
準備方法
The synthesis of 1-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with 4-methoxybenzoyl chloride to form an intermediate, which is then cyclized with maleic anhydride under acidic conditions to yield the desired product. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine.
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
1-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding in various biological systems.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in cell proliferation and apoptosis.
類似化合物との比較
1-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione can be compared with similar compounds such as:
1-(4-Chlorophenyl)-3-[(4-Hydroxyphenyl)amino]-2,5-pyrrolidinedione: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.
1-(4-Bromophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione: The presence of a bromine atom instead of chlorine can influence the compound’s electronic properties and reactivity.
The uniqueness of 1-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H15ClN2O3 |
|---|---|
分子量 |
330.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-14-8-4-12(5-9-14)19-15-10-16(21)20(17(15)22)13-6-2-11(18)3-7-13/h2-9,15,19H,10H2,1H3 |
InChIキー |
VYNWXEHIEXWCLT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14939055.png)


![N'-[(1E)-8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide](/img/structure/B14939093.png)


![(1E)-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939104.png)

![N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B14939118.png)

![3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14939126.png)
![4-(4-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14939132.png)

![6-(2-Methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B14939154.png)
